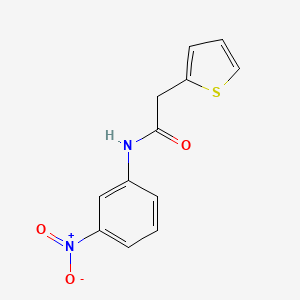
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride, also known as Fentanyl, is a synthetic opioid analgesic that is commonly used for pain management. It is a highly potent drug that is approximately 50-100 times more potent than morphine. Due to its high potency, it is used in small doses and is often prescribed for severe pain management.
Mécanisme D'action
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride also has an effect on the respiratory system, causing a decrease in respiratory rate and depth.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate and depth. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride also causes a decrease in gastrointestinal motility and can lead to constipation. It can also cause sedation and drowsiness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using fentanyl in lab experiments is its high potency. This allows researchers to use small doses, which can reduce the amount of drug needed and minimize the risk of side effects. However, due to its high potency, fentanyl can be dangerous if not handled properly. It is also important to note that fentanyl is a controlled substance and must be handled in accordance with strict regulations.
Orientations Futures
There are several future directions for the use of fentanyl in scientific research. One area of interest is the development of new pain management strategies that utilize fentanyl and other opioids. Another area of interest is the investigation of the effects of fentanyl on the central nervous system and its potential for the treatment of opioid addiction. Additionally, there is ongoing research into the development of new fentanyl analogs that may have improved efficacy and reduced side effects.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride is commonly used in scientific research for its potent analgesic effects. It is used in various studies to investigate pain pathways and to develop new pain management strategies. N-(2-methoxybenzyl)-2-(2-morpholinyl)-N-propylacetamide hydrochloride is also used in research to investigate the effects of opioids on the central nervous system and to develop new drugs for the treatment of opioid addiction.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-2-yl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-9-19(13-14-6-4-5-7-16(14)21-2)17(20)11-15-12-18-8-10-22-15/h4-7,15,18H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVRCXDQMREPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1OC)C(=O)CC2CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917689.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3917697.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B3917700.png)
![N-isopropyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3917719.png)

![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917737.png)

![ethyl 5-(4-fluorophenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917744.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917759.png)
![3-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3917770.png)
![1-(3-methylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3917772.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B3917781.png)